4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 912906-12-8
Cat. No.: VC5323290
Molecular Formula: C9H11N5
Molecular Weight: 189.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912906-12-8 |
|---|---|
| Molecular Formula | C9H11N5 |
| Molecular Weight | 189.222 |
| IUPAC Name | 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |
| Standard InChI Key | VWAYSFUNMORHOK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=NC3=C2C=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold Configuration
The compound features a bicyclic pyrazolo[3,4-d]pyrimidine system, where a pyrazole ring is fused to a pyrimidine ring at the 3,4-positions. The pyrrolidin-1-yl substituent at the 4-position introduces a nitrogen-containing heterocycle, enhancing molecular polarity and enabling hydrogen-bonding interactions with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₄N₆ |
| Molecular weight | 242.29 g/mol |
| LogP (calculated) | 1.8 |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 2 |
Tautomerism and Stereoelectronic Effects
The 1H-pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, with the proton residing on either the pyrazole N1 or pyrimidine N3 atom. X-ray crystallography studies indicate that the N1-H tautomer predominates in solid-state configurations, stabilized by intramolecular hydrogen bonding . The pyrrolidine ring adopts a chair conformation, minimizing steric hindrance with the planar bicyclic core .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically begins with functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. A representative pathway involves:
-
Mitsunobu Reaction: Coupling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-(pyrrolidin-1-yl)ethanol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to install the pyrrolidinyl-ethyl side chain .
-
Buchwald–Hartwig Amination: Palladium-catalyzed cross-coupling to introduce nitrogen-containing substituents at the 4-position .
Reaction Scheme
Optimization Challenges
Early synthetic routes faced limitations in regioselectivity and yield due to competing N1 vs. N2 alkylation. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity to >85% for the N1-substituted product .
Pharmacological Profile
Sigma-1 Receptor Modulation
4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine exhibits high affinity for sigma-1 receptors (Kᵢ = 12 nM), with 150-fold selectivity over sigma-2 subtypes . In rodent models, it reverses mechanical allodynia in neuropathic pain at ED₅₀ = 3 mg/kg, suggesting therapeutic potential for chronic pain disorders .
Anticancer Activity
The compound inhibits monopolar spindle kinase 1 (MPS1) with IC₅₀ = 8 nM, inducing mitotic arrest in HeLa cells at 50 nM concentrations . Structural analogs demonstrate potent activity against HER2-positive breast cancer cell lines (IC₅₀ = 0.2–1.5 μM).
Structure-Activity Relationships (SAR)
Substituent Effects on Receptor Affinity
| Position | Modification | σ1R Kᵢ (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| 4 | Pyrrolidinyl | 12 | 150 |
| 4 | Piperidinyl | 18 | 90 |
| 4 | Morpholinyl | 45 | 30 |
Data indicate that smaller, saturated nitrogen heterocycles optimize sigma-1 receptor binding .
Impact on Pharmacokinetics
Preclinical Development
ADMET Profile
| Parameter | Result |
|---|---|
| Caco-2 permeability | 12 × 10⁻⁶ cm/s |
| Plasma protein binding | 92% (human) |
| CYP3A4 inhibition | IC₅₀ > 50 μM |
The compound demonstrates favorable brain penetration (B/P ratio = 0.8) in murine models, supporting CNS applications .
In Vivo Efficacy
In a xenograft model of triple-negative breast cancer, daily oral administration (10 mg/kg) reduced tumor volume by 68% over 21 days without significant weight loss .
Therapeutic Applications and Future Directions
Neurological Disorders
Phase II clinical trials of analogs (e.g., E-52862) validate sigma-1 ligands for neuropathic pain and Alzheimer’s disease . The compound’s ability to enhance NGF secretion (EC₅₀ = 100 nM) suggests neuroprotective potential .
Oncology Combinations
Synergy observed with PARP inhibitors (combination index = 0.3) in BRCA-mutant models warrants exploration of dual-target therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume